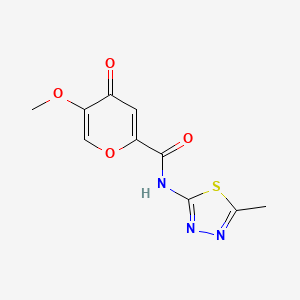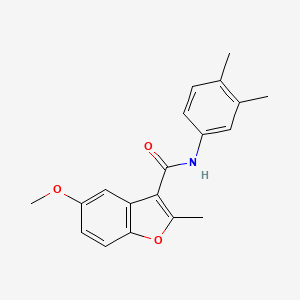
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide (MT-PO-TDC) is a synthetic compound with a wide range of applications in the field of scientific research. It is a compound of a thiadiazole ring, a pyran ring, and a carboxamide group. MT-PO-TDC is a versatile compound that has been studied for its ability to act as a ligand for metal ions, as an inhibitor of enzymes, as an antioxidant, and for its ability to modulate the activity of certain proteins.
科学研究应用
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has a wide range of applications in scientific research. It has been studied as a ligand for metal ions, such as cobalt, nickel, and zinc, and can be used to study the structure and function of metalloproteins. It has also been studied as an inhibitor of enzymes, such as tyrosinase, cyclooxygenase-2, and cyclooxygenase-1. Additionally, 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has been studied as an antioxidant, and has been found to have protective effects against oxidative stress. Finally, it has been studied for its ability to modulate the activity of certain proteins, such as the tumor suppressor protein p53.
作用机制
The mechanism of action of 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is not yet fully understood. However, it is believed that the thiadiazole ring is responsible for its ability to act as a ligand for metal ions, as it has a high affinity for metals. It is also believed that the carboxamide group is responsible for its ability to act as an inhibitor of enzymes, as it can bind to the active site of the enzyme and prevent substrate binding. Additionally, it is believed that the pyran ring is responsible for its antioxidant activity, as it can scavenge free radicals. Finally, it is believed that the compound can modulate the activity of certain proteins by binding to the protein and altering its conformation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide are not yet fully understood. However, it has been found to have protective effects against oxidative stress, which can lead to a variety of diseases and conditions. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, and can modulate the activity of certain proteins, such as the tumor suppressor protein p53.
实验室实验的优点和局限性
The main advantage of using 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide in lab experiments is its versatility. It can be used as a ligand for metal ions, as an inhibitor of enzymes, as an antioxidant, and for its ability to modulate the activity of certain proteins. Additionally, it is relatively easy to synthesize, and is relatively stable in solution. The main limitation of using 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide in lab experiments is its cost, as it is more expensive than other compounds with similar properties.
未来方向
There are many potential future directions for 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide. Further research could be done to better understand its mechanism of action, and to identify new applications for the compound. Additionally, research could be done to develop more cost-effective methods of synthesizing the compound. Finally, further research could be done to explore the biochemical and physiological effects of the compound, and to identify new potential therapeutic uses.
合成方法
The synthesis of 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide involves several steps. First, 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is synthesized by reacting 5-methoxy-benzamide with 5-methyl-1,3,4-thiadiazol-2-yl chloride. This reaction is carried out in a solvent such as dichloromethane or dimethylformamide. Next, the benzamide is treated with an alkali, such as potassium carbonate, to form the pyran ring. Finally, the pyran ring is reacted with acetic anhydride to form the carboxamide group, yielding the desired 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide.
属性
IUPAC Name |
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-5-12-13-10(18-5)11-9(15)7-3-6(14)8(16-2)4-17-7/h3-4H,1-2H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVVWLLYCUVFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6423029.png)
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6423032.png)
![1-[2-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6423033.png)
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6423040.png)
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B6423043.png)
![N-[(2-chlorophenyl)methyl]-2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6423055.png)
![N-(4-chlorophenyl)-2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6423063.png)
![3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B6423069.png)

![N-(2,4-difluorophenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423082.png)
![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B6423092.png)
![N4-(4-chlorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423112.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423125.png)
![N4-(2,4-dimethylphenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423130.png)